molecular formula C15H10ClN5 B130919 CP-66713 CAS No. 91896-58-1

CP-66713

Cat. No.: B130919
CAS No.: 91896-58-1
M. Wt: 295.72 g/mol
InChI Key: PBENJWAFQLORQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CP-66713 is a selective adenosine A2 receptor antagonist, primarily used in pharmacological studies to investigate adenosine receptor-mediated pathways. It has been employed to dissect the roles of adenosine receptor subtypes (A1, A2a, A2b, and A3) in cellular processes. For example, in renal proximal tubule (PT) cells, this compound was used to determine whether adenosine’s stimulatory effect on the basolateral 50 pS K⁺ channel is mediated by A2 receptors. Experimental data demonstrated that this compound (10 μM) failed to block adenosine-induced activation of the channel, suggesting A2 receptor independence .

This compound is synthesized and characterized by its high specificity for adenosine A2 receptors, with minimal cross-reactivity to other adenosine receptor subtypes. It is typically dissolved in dimethyl sulfoxide (DMSO) for experimental use, with final DMSO concentrations ≤0.1% to avoid interference with channel activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-66713 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Scientific Research Applications

Chemical Properties and Mechanism of Action

CP-66713 exhibits a high affinity for the adenosine A2 receptor subtype, with a dissociation constant (KiK_i) of approximately 22 nM. Its selectivity is notable as it does not significantly interact with the A1 receptor, making it a valuable tool for studying the specific roles of adenosine receptors in biological systems . The compound's mechanism of action involves competitive antagonism against endogenous adenosine, which influences various physiological processes such as smooth muscle relaxation and platelet aggregation inhibition.

Neurological Disorders

This compound has been investigated for its potential in treating neurological conditions. Research indicates that it can facilitate the reversal of long-term potentiation (LTP) in hippocampal slices from guinea pigs, suggesting a role in modulating synaptic plasticity. This modulation may have implications for conditions like epilepsy and cognitive disorders .

Cardiovascular Health

The compound's ability to inhibit platelet aggregation positions it as a candidate for cardiovascular therapies. By antagonizing A2 receptors, this compound may reduce the risk of thrombus formation, which is critical in managing conditions like heart attacks and strokes.

Cancer Research

Emerging studies suggest that this compound may have applications in oncology. Its role as an adenosine receptor antagonist could potentially enhance anti-tumor immunity by modulating the tumor microenvironment and improving the efficacy of cancer therapies .

Research Findings and Case Studies

A summary of significant findings from various studies on this compound is presented below:

Study Focus Findings
Sarges et al. (1990)Receptor SelectivityEstablished this compound as a selective A2 antagonist with an IC50 value of 21 nM against A2 receptors .
O'Kane & Stone (1998)Synaptic PlasticityDemonstrated that this compound facilitates depotentiation in CA1 neurons, indicating its role in synaptic modulation .
Recent Oncology ResearchTumor MicroenvironmentSuggested potential benefits of this compound in enhancing anti-tumor responses through adenosine modulation.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that yield high-purity products suitable for biological assays. The compound can undergo various reactions, including:

  • Substitution Reactions : The chloro group can be substituted with nucleophiles such as amines or thiols.
  • Oxidation and Reduction : Under specific conditions, this compound can be oxidized or reduced to form different derivatives.
  • Cyclization : It can participate in cyclization reactions to create fused ring systems with enhanced biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Adenosine receptor antagonists are critical tools for elucidating receptor-specific pathways. Below, CP-66713 is compared to structurally and functionally related compounds, focusing on receptor specificity, experimental outcomes, and pharmacological profiles.

DPCPX (Adenosine A1 Receptor Antagonist)

  • Receptor Specificity: DPCPX selectively inhibits adenosine A1 receptors, unlike this compound, which targets A2 receptors.
  • Functional Comparison: In PT cells, DPCPX (10 μM) abolished adenosine’s stimulatory effect on the 50 pS K⁺ channel (NPo: control = 0.32 ± 0.05 vs. adenosine = 0.29 ± 0.04; n = 6), confirming A1 receptor mediation. adenosine = 0.61 ± 0.08; n = 6), highlighting divergent receptor mechanisms .
  • Experimental Utility : DPCPX is preferred for studying A1 receptor-dependent processes, while this compound is used to exclude A2 receptor involvement.

SCH 42495 (Metalloendopeptidase Inhibitor)

  • Functional Contrast: SCH 42495 is an orally active metalloendopeptidase inhibitor, unrelated to adenosine receptors. Unlike this compound, it modulates enzymatic activity rather than receptor signaling .
  • Therapeutic Applications: SCH 42495 is studied for cardiovascular diseases, while this compound is restricted to adenosine pathway research.

Structural Analogs of this compound

  • ZM-241385 : A well-characterized A2a receptor antagonist, often compared to this compound in receptor binding assays. However, ZM-241385 exhibits higher affinity for A2a than A2b subtypes, whereas this compound’s subtype selectivity remains undefined in the provided studies .

Mechanistic Insights and Research Implications

  • Pathway Specificity: this compound’s inability to block adenosine’s effect on the 50 pS K⁺ channel suggests the involvement of non-A2 receptors (e.g., A1) or alternative pathways like PLC-PKC .
  • Limitations: this compound’s efficacy may vary with concentration or tissue type.

Biological Activity

CP-66713, chemically known as 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, is a selective antagonist of the adenosine A2 receptor. This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications in various neurological and cardiovascular conditions. Its unique structure and biological activity make it a valuable tool for studying adenosine receptor functions.

This compound acts primarily as an antagonist at the A2 adenosine receptor subtype. The binding affinity of this compound for the A2 receptor is characterized by a dissociation constant (KiK_i) of approximately 22 nM, indicating a relatively high affinity compared to other adenosine receptors, such as the A1 receptor, which has a KiK_i greater than 10 μM .

Biological Effects

The biological activity of this compound includes:

  • Modulation of Synaptic Plasticity : In studies involving hippocampal slices from guinea pigs, this compound has been shown to facilitate the reversal of long-term potentiation (LTP) while inhibiting population spikes, suggesting its role in synaptic plasticity modulation.
  • Influence on Neuronal Responses : The compound alters synaptic responses in hippocampal neurons, enhancing certain forms of synaptic plasticity while inhibiting others. This suggests potential implications for conditions such as epilepsy and cognitive disorders .

Research Findings

Several studies have investigated the effects of this compound on neuronal activity and synaptic plasticity:

  • Effects on Long-Term Potentiation (LTP) :
    • Study Design : Experiments using rat hippocampal CA1 neurons demonstrated that this compound prevents LTP induction in terms of the excitatory postsynaptic potential (EPSP) while having no effect on population spikes .
    • Findings : The application of this compound during low-frequency stimulation (LFS) facilitated depotentiation (DP) in field EPSP and inhibited it in population spikes, indicating that A2 receptor activation plays a nuanced role in synaptic modulation .
  • Behavioral Studies :
    • In behavioral assays, this compound was utilized to characterize locomotor effects induced by adenosine analogs. The results indicated that this compound effectively blocked locomotor depression induced by A2 agonists, further confirming its role as a selective antagonist .

Comparative Analysis

To illustrate the selectivity and potency of this compound compared to other compounds targeting adenosine receptors, the following table summarizes key characteristics:

Compound NameStructure TypeReceptor Affinity (KiK_i)Unique Features
This compound Adenosine A2 Receptor Antagonist22 nMHigh selectivity for A2 receptors
8-CyclopentyltheophyllineAdenosine A1 Receptor Antagonist>10 μMSelective for A1 receptors
N6-(2-phenylisopropyl)adenosineAdenosine A2 Receptor Agonist0.5 nMPotent agonist at A2 receptors
CV1808Adenosine A2 Receptor Antagonist>340 nMLower affinity compared to this compound
NECANon-selective Adenosine AgonistVariesActs on both A1 and A2 receptors

Q & A

Q. Basic: What methodological approaches are recommended for characterizing the chemical structure of CP-66713?

To ensure accurate structural elucidation, employ a combination of spectroscopic techniques (e.g., nuclear magnetic resonance [NMR], mass spectrometry [MS]) and X-ray crystallography. For novel derivatives, validate purity via high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD). Cross-reference spectral data with computational simulations (e.g., density functional theory [DFT]) to resolve ambiguities in stereochemistry .

Q. Basic: How can researchers optimize the synthesis of this compound to improve yield and reproducibility?

Adopt a Design of Experiments (DoE) framework to systematically evaluate reaction parameters (e.g., temperature, catalyst loading). Use orthogonal analytical methods (e.g., thin-layer chromatography [TLC], gas chromatography [GC]) to monitor intermediate steps. Document batch-to-batch variability and employ statistical process control (SPC) charts to identify critical control points .

Q. Intermediate: What experimental strategies are effective for investigating this compound's mechanism of action in biological systems?

Combine in vitro binding assays (e.g., surface plasmon resonance [SPR]) with cellular viability assays (e.g., MTT or apoptosis markers). For target validation, use siRNA knockdown or CRISPR-Cas9 editing in relevant cell lines. Employ computational docking studies to predict binding affinities and compare results with experimental data .

Q. Advanced: How should researchers address contradictions in published data on this compound's efficacy across different experimental models?

Conduct a systematic review to identify confounding variables (e.g., cell line heterogeneity, dosing regimens). Perform meta-analyses using standardized effect size metrics (e.g., Cohen’s d). Replicate critical experiments under controlled conditions, ensuring adherence to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Apply causal inference models to distinguish artifact from biological variability .

Q. Advanced: What statistical frameworks are suitable for resolving experimental design limitations in this compound dose-response studies?

Implement hierarchical Bayesian models to account for multi-level variability (e.g., inter-subject vs. intra-subject differences). Use power analysis a priori to determine sample sizes that minimize Type II errors. For time-series data, apply mixed-effects models with random slopes to capture non-linear responses .

Q. Intermediate: How can researchers ensure reproducibility of this compound's pharmacokinetic (PK) data across laboratories?

Standardize protocols for bioanalytical assays (e.g., LC-MS/MS) using certified reference materials. Include internal controls (e.g., isotopically labeled analogs) to correct for matrix effects. Share raw datasets and metadata via repositories like Zenodo or Figshare. Collaborate with independent labs for cross-validation .

Q. Advanced: What computational tools are recommended for modeling this compound's interactions with off-target proteins?

Leverage molecular dynamics (MD) simulations (e.g., GROMACS, AMBER) to explore conformational landscapes. Use quantitative structure-activity relationship (QSAR) models to predict polypharmacology risks. Validate predictions with thermal shift assays (TSA) or isothermal titration calorimetry (ITC) .

Q. Intermediate: How should researchers design studies to evaluate this compound's synergistic effects with other compounds?

Apply combination index (CI) methods (e.g., Chou-Talalay) to quantify synergy, additivity, or antagonism. Use factorial designs to test multiple dose ratios. Incorporate single-agent controls and validate findings with in vivo xenograft models. Address potential confounding via sensitivity analyses .

Q. Basic: What analytical techniques are critical for assessing this compound's stability under varying storage conditions?

Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Monitor degradation products via ultra-high-resolution MS (e.g., Q-TOF). Quantify stability using Arrhenius kinetics to predict shelf-life. Document excipient compatibility for formulation research .

Q. Advanced: How can researchers bridge gaps between this compound's in vitro potency and in vivo efficacy in translational studies?

Develop physiologically based pharmacokinetic (PBPK) models to simulate tissue distribution. Use microdialysis in preclinical models to measure free drug concentrations at target sites. Integrate transcriptomic or proteomic data to identify biomarkers of response heterogeneity .

Properties

IUPAC Name

8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-14(9-4-2-1-3-5-9)19-20-15(21)13(17)18-11/h1-8H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBENJWAFQLORQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238743
Record name 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91896-57-0
Record name CP 66713
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091896570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP-66713
Reactant of Route 2
CP-66713
Reactant of Route 3
Reactant of Route 3
CP-66713
Reactant of Route 4
CP-66713
Reactant of Route 5
CP-66713
Reactant of Route 6
CP-66713

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.